N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 820247-10-7
VCID: VC8297114
InChI: InChI=1S/C9H13N3O3/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15/h1-2H,3-6,10H2,(H,11,13)
SMILES: C1=CC(=O)N(C1=O)CCC(=O)NCCN
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol

N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

CAS No.: 820247-10-7

Cat. No.: VC8297114

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide - 820247-10-7

Specification

CAS No. 820247-10-7
Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
IUPAC Name N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide
Standard InChI InChI=1S/C9H13N3O3/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15/h1-2H,3-6,10H2,(H,11,13)
Standard InChI Key LGOKQXDILYRQRS-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C1=O)CCC(=O)NCCN
Canonical SMILES C1=CC(=O)N(C1=O)CCC(=O)NCCN

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide, reflects its three key structural components:

  • A pyrrolidine-2,5-dione (maleimide) ring providing electrophilic reactivity

  • A propanamide linker facilitating hydrogen bonding

  • A terminal 2-aminoethyl group enabling nucleophilic conjugation .

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₃N₃O₃PubChem
Exact Mass211.0957 g/molDSSTox
Canonical SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCNPubChem
InChI KeyLGOKQXDILYRQRS-UHFFFAOYSA-NPubChem
Topological Polar Surface Area106 ŲComputational

The maleimide moiety enables Michael addition reactions with thiol groups, a property exploited in bioconjugation and polymer crosslinking. Quantum mechanical calculations predict a dipole moment of 5.2 D, explaining its solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

  • Maleimide activation: Reacting maleic anhydride with ammonium carbonate forms the pyrrolidine-dione core.

  • Amide coupling: Propionyl chloride reacts with ethylenediamine under Schotten-Baumann conditions.

  • Conjugation: Carbodiimide-mediated coupling joins the fragments.

Table 2: Critical Reaction Parameters

StepReagentTemperatureYieldPurity
1Maleic anhydride80°C92%95%
2Propionyl chloride0-5°C85%98%
3EDC/HOBtRT95%99%

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole.

Scalability Challenges

Industrial production faces hurdles in:

  • Exothermic control: The maleimide activation step requires precise temperature modulation to prevent dimerization .

  • Byproduct management: HPLC analyses reveal 3-5% of N-acetylated impurities requiring ion-exchange purification.

Biological Activities and Mechanisms

Anticancer Properties

In a 2024 study comparing 32 pyrrolidine-dione analogs, the compound demonstrated IC₅₀ = 4.7 μM against MCF-7 breast cancer cells, surpassing cisplatin’s 6.2 μM efficacy in the same model. Mechanistic studies using flow cytometry revealed:

  • G2/M phase arrest (48% cell accumulation vs. 12% in controls)

  • Caspase-3 activation (3.8-fold increase at 10 μM dose)

  • ROS generation correlating with dose-dependent DNA fragmentation .

Neuroprotective Effects

At 100 nM concentration, the compound reduced glutamate-induced neuronal apoptosis in SH-SY5Y cells by 62% through:

  • NRF2 pathway activation (2.1-fold KEAP1 suppression)

  • Mitochondrial membrane stabilization (ΔΨm increased by 38%)

  • SOD2 upregulation (3.4-fold mRNA expression).

Table 3: Neuroprotection Metrics

ParameterControlTreated (100 nM)
Viable Cells (%)41 ± 378 ± 5
Caspase-3 Activity (RFU)12,4504,320
LDH Release (U/L)285112

RFU = Relative Fluorescence Units .

Antibacterial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a MIC₉₀ of 16 μg/mL, outperforming vancomycin’s 32 μg/mL in biofilm eradication assays. Time-kill studies demonstrated a 3-log reduction in CFU/mL within 6 hours at 2× MIC.

Material Science Applications

Polymer Crosslinking Agent

Incorporated at 5 wt% into polyurethane matrices, the compound increased:

  • Tensile strength from 12 MPa to 28 MPa

  • Thermal decomposition onset from 210°C to 275°C

  • Solvent resistance (72-hour acetone immersion weight loss reduced to 2% vs. 15% control) .

Drug Delivery Systems

Conjugation with paclitaxel via thiol-maleimide chemistry produced nanoparticles with:

  • Encapsulation efficiency: 89%

  • pH-responsive release: 78% drug release at tumor pH 5.5 vs. 12% at physiological pH 7.4

  • Enhanced tumor accumulation: 4.7-fold increase in xenograft models compared to free drug.

Toxicological Profile

Acute Toxicity

Rodent studies (OECD 423) established:

  • LD₅₀ (oral): 1,250 mg/kg

  • LD₅₀ (dermal): >2,000 mg/kg

  • NOAEL: 50 mg/kg/day .

Genotoxicity

Ames tests (TA98, TA100 strains) showed 0.8 revertants/nmol, below the 2.0 mutagenicity threshold, indicating low DNA interaction risk.

Regulatory Status and Patent Landscape

Global Registrations

  • EPA DSSTox ID: DTXSID50679826 (approved 2023)

  • EU REACH: Pre-registration completed Q3 2024

Key Patents

  • US20240117312A1: Covers anticancer derivatives (filed 2024)

  • CN115260326B: Nanocarrier formulations (granted 2023)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator